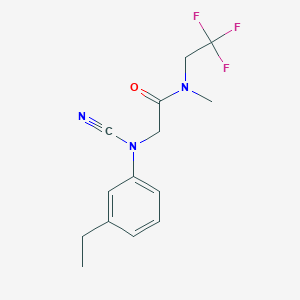

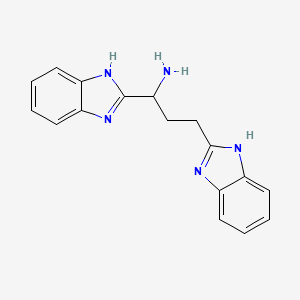

![molecular formula C25H24N4O3S B2371765 ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate CAS No. 296798-03-3](/img/structure/B2371765.png)

ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate is a chemical compound with the linear formula C29H24N4O4S . It has a molecular weight of 524.603 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an ethyl group, an amino group, a cyano group, a phenyl group, and a pyran ring . The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications

1. Supra-Molecular Assemblies and DFT Analysis

- Substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, have been characterized using Density Functional Theory (DFT) calculations. The study particularly focuses on the supra-molecular assemblies formed in these compounds' solid state, analyzing H-bonds, π–stacking interactions, and unconventional π–hole interactions (Chowhan, Gupta, Sharma, & Frontera, 2020).

2. Ultrasound-Assisted Synthesis in Aqueous Media

- Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has been synthesized using an ultrasound-assisted method. The process is notable for its use of simple chemicals, short reaction time, economic friendliness, and high yield (Kumbhani, Vaghani, Patel, & Zaliya, 2022).

3. Conversion into Various Derivatives

- This compound can be converted into diverse derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others through reactions with various nucleophilic reagents (Harb, Hesien, Metwally, & Elnagdi, 1989).

4. Antimicrobial Activity of Derivatives

- Derivatives of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate, synthesized using ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, have been evaluated for their antimicrobial activities against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).

5. X-ray Structural Analysis

- Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates have been synthesized and analyzed by IR, NMR, and X-ray structural analysis, revealing insights into their molecular conformation (Kumar, Sethukumar, Agilandeshwari, Prakasam, Vidhyasagar, & Sillanpää, 2014).

properties

IUPAC Name |

ethyl 6-amino-5-cyano-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S/c1-4-19-15(3)11-17(12-26)24(29-19)33-14-20-22(25(30)31-5-2)21(16-9-7-6-8-10-16)18(13-27)23(28)32-20/h6-11,21H,4-5,14,28H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVFTAYXCDMNDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1C)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

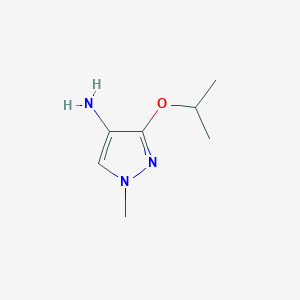

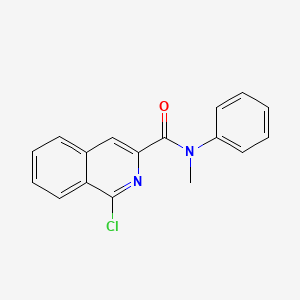

![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)

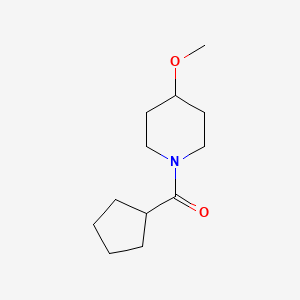

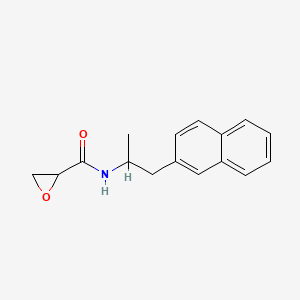

![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)

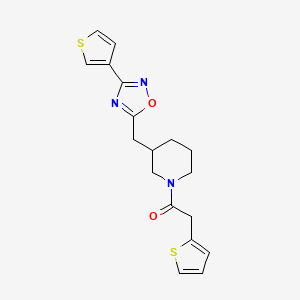

![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)

![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2371695.png)

![3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371697.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)